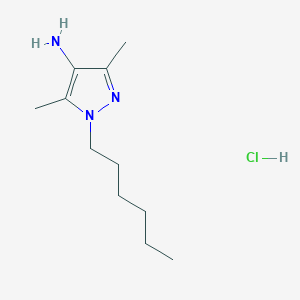![molecular formula C13H22Cl2N2O2 B2379996 [4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride CAS No. 2377032-67-0](/img/structure/B2379996.png)
[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride is a chemical compound with the molecular formula C13H21ClN2O2. It is a derivative of methanamine, featuring a methoxy group and a morpholinylmethyl group attached to a phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride typically involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a reducing agent to form the intermediate [4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanol. This intermediate is then subjected to amination reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize impurities.
化学反应分析
Types of Reactions
[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and morpholinylmethyl groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine
Uniqueness
Compared to similar compounds, [4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where specific interactions are required.
属性
IUPAC Name |
[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.2ClH/c1-16-13-3-2-11(9-14)8-12(13)10-15-4-6-17-7-5-15;;/h2-3,8H,4-7,9-10,14H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIUNARSPHDKTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)CN2CCOCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(cyclohept-1-en-1-yl)ethyl]prop-2-enamide](/img/structure/B2379913.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2379915.png)
![2-BROMO-5-METHOXY-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE](/img/structure/B2379916.png)
![4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2379917.png)
![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B2379918.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclopentanecarboxamide](/img/structure/B2379922.png)
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2379923.png)

![4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2379925.png)

![2-Amino-3-[(1-phenylethyl)amino]propanoic acid dihydrochloride](/img/structure/B2379928.png)
![5-Chloro-2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2379932.png)
![Methyl 3-((7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2379933.png)
![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2379934.png)
